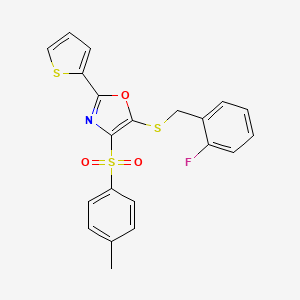

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole

Description

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a thiophene ring, and a tosylated oxazole moiety

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLTDZQDZOEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate through halogenation and subsequent substitution reactions.

Thioether Formation: The 2-fluorobenzyl intermediate is then reacted with a thiol compound to form the thioether linkage.

Oxazole Ring Construction: The thiophene ring is introduced through a cyclization reaction, forming the oxazole ring.

Tosylation: The final step involves the tosylation of the oxazole ring to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or alcohols, forming new derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl and thiophene moieties play crucial roles in its binding affinity and specificity. Additionally, the tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole stands out due to its unique combination of structural features. Similar compounds include:

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole: This compound differs by having a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole lies in its fluorine atom, which can enhance its metabolic stability and binding interactions in biological systems.

Biological Activity

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound's structure includes a fluorobenzyl group, a thiophene ring, and a tosylated oxazole moiety. The synthesis typically involves several steps:

- Formation of the Fluorobenzyl Intermediate : Halogenation and substitution reactions are used to prepare the 2-fluorobenzyl intermediate.

- Thioether Formation : The intermediate is reacted with a thiol compound to create the thioether linkage.

- Oxazole Ring Construction : A cyclization reaction introduces the thiophene ring, forming the oxazole structure.

- Tosylation : The final step involves tosylation to yield the target compound.

The biological activity of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer research, where enzyme inhibition can lead to reduced cell proliferation.

- Binding Affinity : The fluorobenzyl and thiophene moieties enhance binding interactions with target proteins, potentially increasing metabolic stability and specificity.

Biological Activity Studies

Recent studies have evaluated the compound's effects on various cell lines, particularly focusing on its anti-cancer properties:

-

Inhibition of Cell Proliferation : In vitro studies have shown that 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole exhibits potent inhibitory effects on L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests significant potential for use in cancer therapeutics .

Cell Line IC50 (nM) Mechanism of Action L1210 Mouse Leukemia <50 Enzyme inhibition leading to reduced proliferation - Mechanistic Insights : Further investigations indicate that growth inhibition can be reversed by thymidine addition, suggesting that the compound's mechanism may involve intracellular release pathways similar to those observed in prodrug analogs .

Comparative Analysis

When compared to structurally similar compounds, such as 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole and 5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole, 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole demonstrates enhanced biological activity due to its fluorine atom, which improves metabolic stability and binding interactions.

| Compound Name | Key Differences | Biological Activity Comparison |

|---|---|---|

| 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole | Contains fluorine | High anti-cancer activity |

| 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole | Contains chlorine | Moderate anti-cancer activity |

| 5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole | Contains methyl group | Lower anti-cancer activity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.